molecular formula C6H5N5O B14306028 4-(1H-Pentazol-1-yl)phenol CAS No. 120089-55-6

4-(1H-Pentazol-1-yl)phenol

Katalognummer: B14306028
CAS-Nummer: 120089-55-6
Molekulargewicht: 163.14 g/mol
InChI-Schlüssel: CGPNKUBKCFFUHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Pentazol-1-yl)phenol is an organic compound that features a phenol group attached to a pentazole ring The phenol group consists of a hydroxyl group (-OH) bonded to a benzene ring, while the pentazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pentazol-1-yl)phenol typically involves the formation of the pentazole ring followed by its attachment to the phenol group. One common method involves the reaction of phenol with a suitable pentazole precursor under specific conditions. For example, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Pentazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1H-Pentazol-1-yl)phenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 4-(1H-Pentazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, the phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The pentazole ring may also interact with nucleic acids or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a pentazole ring.

    4-(1H-Pyrazol-1-yl)phenol: Features a pyrazole ring in place of the pentazole ring.

    4-(1H-Triazol-1-yl)phenol: Has a triazole ring instead of a pentazole ring.

Uniqueness

4-(1H-Pentazol-1-yl)phenol is unique due to the presence of the pentazole ring, which imparts distinct chemical and physical properties compared to other similar compounds

Eigenschaften

CAS-Nummer

120089-55-6

Molekularformel

C6H5N5O

Molekulargewicht

163.14 g/mol

IUPAC-Name

4-(pentazol-1-yl)phenol

InChI

InChI=1S/C6H5N5O/c12-6-3-1-5(2-4-6)11-9-7-8-10-11/h1-4,12H

InChI-Schlüssel

CGPNKUBKCFFUHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2N=NN=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.